[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cabraleahydroxylactone acetate can be synthesized through the isolation of natural products from plant sources. The compound is typically extracted from the stems of Aglaia abbreviata using a 95% ethanolic extract . The isolation process involves several steps, including solvent extraction, chromatography, and crystallization.
Industrial Production Methods: While specific industrial production methods for cabraleahydroxylactone acetate are not well-documented, the general approach involves large-scale extraction from plant materials followed by purification processes. The use of advanced chromatographic techniques and solvent systems is essential to obtain high-purity cabraleahydroxylactone acetate for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cabraleahydroxylactone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize cabraleahydroxylactone acetate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cabraleahydroxylactone acetate can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Cabraleahydroxylactone acetate has a wide range of applications in scientific research, including:
Industry: The compound’s unique structure and properties make it valuable for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of cabraleahydroxylactone acetate involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of cellular processes, including apoptosis and cell cycle regulation . The presence of functional groups such as the acetyl group and the tetracyclic triterpenoid structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
Cabraleahydroxylactone acetate can be compared with other similar compounds, such as:
Cabraleone: Another triterpenoid isolated from the same plant, known for its cytotoxic properties.
Ocotillone: A related triterpenoid with similar structural features and biological activities.
Dammarane-type triterpenoids:
Cabraleahydroxylactone acetate stands out due to its unique combination of functional groups and its potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4,4,8,10,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAIIJMVWESST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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